

# Preliminary Studies on ATRN-119 in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Atr-IN-19 |           |
| Cat. No.:            | B12411436 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

This technical guide provides a comprehensive overview of the preliminary studies on ATRN-119, a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, in the context of oncology. ATR is a critical component of the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic stability, particularly in response to replication stress—a hallmark of many cancer cells.[1] Inhibition of ATR represents a promising therapeutic strategy to selectively target cancer cells with underlying DDR defects or high levels of oncogenic stress, leading to synthetic lethality.[2] ATRN-119 is an orally bioavailable, macrocyclic small molecule inhibitor of ATR currently under investigation in clinical trials for the treatment of advanced solid tumors.[3][4]

## **Mechanism of Action**

ATRN-119 selectively targets and inhibits the kinase activity of ATR.[5] In cancer cells, which often exhibit increased replication stress due to rapid proliferation and dysfunctional DDR pathways, ATR kinase is essential for stabilizing stalled replication forks and preventing their collapse into lethal double-strand breaks.[6][7] By inhibiting ATR, ATRN-119 disrupts this crucial checkpoint, leading to the accumulation of DNA damage, replication fork collapse, and ultimately, tumor cell apoptosis.[5] This targeted approach is designed to have a greater effect on cancer cells while sparing normal, healthy cells that have lower levels of replication stress and intact DDR mechanisms.



## **Signaling Pathway**

The ATR signaling pathway is a cornerstone of the cellular response to DNA damage and replication stress. The following diagram illustrates the central role of ATR and the mechanism of action for ATRN-119.





Click to download full resolution via product page

ATR Signaling Pathway and ATRN-119 Inhibition.



# Preclinical Studies In Vitro Cytotoxicity

Preclinical in vitro studies have demonstrated that single-agent ATRN-119 exhibits increased cytotoxicity across a broad spectrum of human cancer cell lines.[7] These cell lines harbor genomic alterations in DDR genes, suggesting a synthetic lethal interaction. The susceptible cancer types include:

- Colon cancer[7]
- Breast cancer[7]
- Pancreatic cancer[7]
- Sarcoma[7]
- Ovarian cancer[7]
- Prostate cancer[7]

### In Vivo Tumor Growth Inhibition

In vivo studies using xenograft models have shown that ATRN-119 can inhibit tumor growth.[7] Specifically, tumor growth inhibition has been observed in:

- Human castration-resistant prostate cancer cell line-derived xenografts (CDX)[7]
- Human colon cancer cell line-derived xenografts (CDX)[7]
- BRCA mutant high-grade serous ovarian cancer patient-derived xenografts (PDX)[7]

## Clinical Studies Phase 1/2a Clinical Trial (NCT04905914)

A first-in-human, multi-site Phase 1/2a clinical trial is currently underway to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of ATRN-119 in patients with advanced solid tumors.[3][7]







The study follows an open-label, standard 3+3 dose escalation design (Part 1) followed by a dose expansion (Part 2).[3][7]

- Advanced solid tumor[3]
- Measurable disease (RECIST v1.1)[3]
- Tumor with at least one DDR mutation identified by next-generation sequencing[3]
- Failure of at least one prior standard-of-care therapy[3]
- ECOG Performance Status of 0 or 1[3]
- Adequate organ function[3]





Click to download full resolution via product page

Phase 1/2a Clinical Trial Workflow for ATRN-119.

Preliminary results from the initial dose escalation cohorts of the Phase 1/2a trial have been reported.



#### Patient Demographics and Baseline Characteristics (n=12)[3]

| Characteristic                    | Value            |
|-----------------------------------|------------------|
| Median Age (range)                | 62 years (48-79) |
| Sex                               |                  |
| Female                            | 67% (n=8)        |
| Male                              | 33% (n=4)        |
| Race                              |                  |
| White                             | 75% (n=9)        |
| Black                             | 25% (n=3)        |
| Median Prior Treatments (range)   | 3 (1-6)          |
| Prior Platinum-Based Chemotherapy | 92%              |
| Most Common Tumor Mutation        | TP53 (75%, n=9)  |

#### Safety and Tolerability (First four dose levels)[3]

- No dose-limiting toxicities have been reported.[3]
- No treatment-related serious adverse events (SAEs) have been reported.[3]
- No treatment-related adverse events of Grade 3 or higher have been reported.[3]

#### Most Common All-Cause Adverse Events (n=12)[3]

| Adverse Event | Incidence |
|---------------|-----------|
| Fatigue       | 33% (n=4) |
| Nausea        | 25% (n=3) |
| Diarrhea      | 25% (n=3) |



#### Pharmacokinetics[3]

- Increasing exposure and maximum serum concentrations (Cmax) were observed with increasing dose levels.[3]
- The half-life of ATRN-119 is approximately 5 hours.[3]

#### Preliminary Efficacy[3]

- Two out of twelve patients achieved stable disease (SD).[3]
  - One patient at the 50 mg dose level progressed on Day 112.[3]
  - One patient at the 200 mg dose level remained on treatment as of Day 118 (data cutoff: January 2, 2024).[3]

### Conclusion

The preliminary data for ATRN-119 are encouraging, demonstrating a manageable safety profile and early signs of clinical activity in a heavily pre-treated patient population with advanced solid tumors harboring DDR mutations.[3] The preclinical rationale for ATR inhibition is supported by both in vitro and in vivo studies, and the ongoing Phase 1/2a clinical trial will provide further insights into the therapeutic potential of ATRN-119. Future studies will likely focus on identifying predictive biomarkers to select patients who are most likely to benefit from this targeted therapy, as well as exploring rational combination strategies.[8][9]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Prospects for the Use of ATR Inhibitors to Treat Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]



- 4. aprea.gcs-web.com [aprea.gcs-web.com]
- 5. Facebook [cancer.gov]
- 6. ir.aprea.com [ir.aprea.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. New findings reveal why only some cancers respond to ATR inhibitor therapy | UC Irvine School of Medicine [medschool.uci.edu]
- 9. Targeting ATR in Cancer Medicine PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preliminary Studies on ATRN-119 in Oncology: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12411436#preliminary-studies-on-atr-in-19-in-oncology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com